3-(3,4-dimethoxyphenyl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Beschreibung

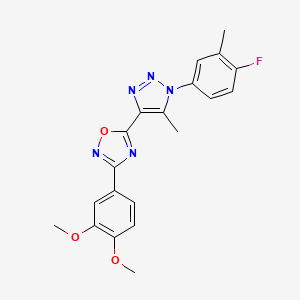

3-(3,4-Dimethoxyphenyl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety. The oxadiazole ring is substituted at position 3 with a 3,4-dimethoxyphenyl group, while the triazole ring is substituted with a 4-fluoro-3-methylphenyl group and a methyl group at position 3. This structural architecture is characteristic of bioactive molecules, as both oxadiazoles and triazoles are known for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .

The presence of electron-donating methoxy groups and electron-withdrawing fluorine substituents may enhance solubility and metabolic stability, while the triazole-oxadiazole hybrid framework could promote intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for target binding .

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-[1-(4-fluoro-3-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O3/c1-11-9-14(6-7-15(11)21)26-12(2)18(23-25-26)20-22-19(24-29-20)13-5-8-16(27-3)17(10-13)28-4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFRUMCFFZGZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(3,4-dimethoxyphenyl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a novel organic molecule with potential therapeutic applications, particularly in oncology. Its unique structural features combine various functional groups that contribute to its biological activity.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FN₅O₃ |

| Molecular Weight | 447.47 g/mol |

| LogP | 2.8753 |

| Polar Surface Area | 74.942 Ų |

Preliminary studies indicate that this compound exhibits potent anticancer activity , particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The observed IC50 values are notably low (IC50 < 1 μM), suggesting high efficacy in inhibiting cancer cell proliferation .

Key Mechanisms Identified:

- Cell Cycle Arrest : The compound appears to induce G2/M phase arrest in cancer cells.

- Apoptosis Induction : It promotes apoptosis in tumor cells, a crucial mechanism for cancer therapy.

- Selective Toxicity : Notably, it selectively targets cancer cells while sparing normal cells .

In Vivo Studies

Animal model studies have demonstrated significant tumor regression following treatment with this compound. These findings underscore its potential as a therapeutic agent in clinical settings.

Comparative Biological Activity

To further understand the biological activity of this compound, it is beneficial to compare it with similar compounds in the literature. Below is a summary of related compounds and their biological activities:

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 1-(Diarylmethyl)-1H-1,2,4-triazole derivative | 52 | Inhibits tubulin polymerization |

| Benzothiazole derivative | 0.067 | Aurora-A kinase inhibition |

| Pyrazole derivatives | Varies | Induces apoptosis and cell cycle arrest |

| Other triazole derivatives | Varies | Target various signaling pathways |

Case Studies

Several case studies have highlighted the effectiveness of triazole-containing compounds in cancer therapy. For instance:

- Study on MCF-7 Cells : A related triazole compound demonstrated an IC50 of 52 nM and induced significant apoptosis through tubulin targeting .

- Fluorinated Compounds : The presence of fluorine in the structure has been shown to enhance bioactivity significantly. A study indicated that fluorinated benzothiazoles exhibited potent anti-tumor profiles due to improved metabolic stability and binding affinity .

Future Directions

Further investigations are necessary to optimize the pharmacokinetic properties of this compound and assess its safety profile. Collaborations with pharmaceutical companies for clinical trials will be essential to advance its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison with Analogous Oxadiazole-Triazole Derivatives

Key Observations :

Key Observations :

- The target compound’s synthesis likely follows established oxadiazole formation methods, such as cyclocondensation of amidoximes with esters under basic conditions .

- Yields for similar compounds vary widely (60–90%), influenced by substituent reactivity and catalysts like InCl3 or DMAP .

Physicochemical and Crystallographic Properties

- Crystal Packing : Isostructural analogs (e.g., compounds 4 and 5 in ) exhibit similar triclinic packing with two independent molecules per asymmetric unit. The target compound’s methoxy groups may introduce distinct packing motifs compared to halogenated derivatives .

- Planarity : The triazole-oxadiazole core is typically planar, but substituents like perpendicular fluorophenyl groups (as in ) can disrupt planarity, affecting molecular interactions.

Key Observations :

- The methoxy and fluorine substituents may enhance blood-brain barrier penetration or metabolic stability compared to nitro or chlorine-substituted analogs .

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?

The synthesis of this triazole-oxadiazole hybrid involves challenges such as regioselective cyclization, functional group incompatibility, and purification of intermediates. Key strategies include:

- Cyclocondensation optimization : Using anhydrous conditions and catalysts like POCl₃ to promote oxadiazole ring formation while minimizing side reactions .

- Protecting groups : Temporarily masking reactive sites (e.g., methoxy or fluoro substituents) during triazole formation to prevent undesired cross-reactivity .

- Purification : Employing column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate high-purity intermediates .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons for fluorophenyl groups) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the triazole-oxadiazole core .

- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during the synthesis of the triazole-oxadiazole core?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while toluene reduces byproduct formation during cyclization .

- Temperature control : Reflux conditions (80–120°C) for triazole formation vs. ambient temperatures for oxadiazole ring closure to balance reactivity and selectivity .

- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate specific steps, monitored via TLC .

Advanced: What strategies resolve contradictions in bioactivity data across different in vitro assays for this compound?

- Assay standardization : Replicating assays under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Positive/negative controls : Including reference inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only controls to validate results .

- Dose-response validation : Performing IC₅₀ determinations in triplicate and statistical analysis (e.g., ANOVA) to confirm potency trends .

Advanced: How does the electronic nature of substituents influence the compound's pharmacokinetic properties?

- Methoxy groups : Enhance solubility via hydrogen bonding but reduce membrane permeability (log P calculations show a decrease of 0.5–1.0 units per methoxy group) .

- Fluoro substituents : Increase metabolic stability (C-F bond resistance to cytochrome P450 oxidation) and enhance target binding via hydrophobic interactions .

- Triazole-methyl group : Improves oral bioavailability by reducing first-pass metabolism via steric hindrance .

Advanced: What computational approaches predict binding interactions between this compound and kinase enzymes?

- Molecular docking : Using AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17). Key residues (e.g., Lys721, Thr766) form hydrogen bonds with oxadiazole and triazole moieties .

- MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating stable binding .

- QSAR modeling : Correlating substituent electronic parameters (Hammett σ values) with inhibitory activity to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.